molecular formula C11H14BrFO B13592683 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13592683
M. Wt: 261.13 g/mol
InChI Key: FTHQFAGBYBHUHC-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorobenzene.

    Grignard Reaction: The bromine atom in 3-bromo-5-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropanal to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: The major product is 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: The major products can include 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol or 3-(3-Bromo-phenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Products vary depending on the nucleophile used, such as 3-(3-Methoxy-5-fluorophenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluorophenol: A related compound with similar substituents but lacking the dimethylpropanol group.

    3-Bromo-5-fluorobenzene: The starting material for the synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol.

    3-(3-Bromo-5-fluorophenyl)propan-1-ol: A similar compound with a propanol group instead of a dimethylpropanol group.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a dimethylpropanol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-3-9(12)5-10(13)4-8/h3-5,14H,6-7H2,1-2H3

InChI Key

FTHQFAGBYBHUHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)Br)F)CO

Origin of Product

United States

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